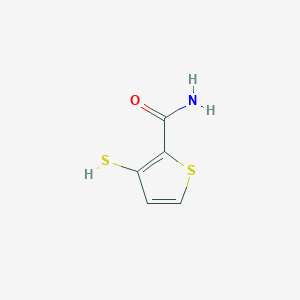

3-Mercaptothiophene-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104728-24-7 |

|---|---|

Molecular Formula |

C5H5NOS2 |

Molecular Weight |

159.2 g/mol |

IUPAC Name |

3-sulfanylthiophene-2-carboxamide |

InChI |

InChI=1S/C5H5NOS2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H2,6,7) |

InChI Key |

TUAZXBJJRHSKFO-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1S)C(=O)N |

Canonical SMILES |

C1=CSC(=C1S)C(=O)N |

Synonyms |

2-Thiophenecarboxamide,3-mercapto-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Mercaptothiophene 2 Carboxamide and Its Derivatives

Direct Synthesis Approaches

Direct synthetic methods involve the modification of a pre-formed thiophene (B33073) ring system to introduce the desired mercapto and carboxamide functionalities. These approaches are often favored for their straightforward nature, building upon commercially available or readily accessible thiophene precursors.

Reduction of Disulfide Precursors (e.g., 3,3'-Dithio-bis-thiophene-2-carboxamide)

The formation of thiols through the reduction of their corresponding disulfides is a fundamental and widely employed transformation in organic synthesis. This method, in principle, can be applied to the synthesis of 3-mercaptothiophene-2-carboxamide from its disulfide precursor, 3,3'-dithio-bis-thiophene-2-carboxamide. Common reducing agents for this purpose include sodium borohydride, triphenylphosphine, and dithiothreitol (B142953) (DTT).

Table 1: General Conditions for Disulfide Reduction to Thiols

| Reducing Agent | Solvent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Ethanol (B145695), Methanol) | Room temperature |

| Triphenylphosphine (PPh₃) | Aqueous solvents | Room temperature or gentle heating |

| Dithiothreitol (DTT) | Aqueous buffers | Room temperature, pH control often necessary |

Routes from Thiophene-2-carboxylic Acid Precursors (e.g., 3-Mercaptothiophene-2-carboxylic Acid)

A more extensively documented approach to this compound and its derivatives involves the amidation of a corresponding thiophene-2-carboxylic acid. This method typically begins with a thiophene-2-carboxylic acid that already bears the 3-mercapto group (or a protected version thereof). The carboxylic acid is then activated and reacted with an appropriate amine to form the desired carboxamide.

Commonly used coupling agents for this transformation include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov

For instance, the synthesis of N-glycosyl-thiophene-2-carboxamides has been achieved through the coupling of thiophene-2-carboxylic acids with glycosylamines. nih.gov Similarly, various substituted thiophene-2-carboxamides have been prepared by reacting 5-bromothiophene-2-carbonyl chloride with different amines. mdpi.com The general applicability of these methods suggests their utility in the synthesis of this compound from 3-mercaptothiophene-2-carboxylic acid.

Table 2: Synthesis of Thiophene-2-carboxamides from Thiophene-2-carboxylic Acids

| Starting Material | Reagents | Product | Reference |

| 5-bromothiophene-2-carboxylic acid | 1. SOCl₂ 2. 4-aminoantipyrine | 5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide | mdpi.com |

| Thiophene carboxylic acid 10 | 1. Alicyclic amines, EDCI, HOBt, Et₃N, DMF 2. TFA, CH₂Cl₂ | Aminothiophene with different amide substituents 11a, 11b | nih.gov |

| Thiophene-2-carboxylic acid | Glycosylamines | N-glycosyl-thiophene-2-carboxamides | nih.gov |

Indirect and Scaffold-Based Synthetic Strategies

Indirect methods focus on constructing the thiophene ring itself with the desired substitution pattern. These strategies often offer greater flexibility in accessing a wider range of derivatives by building the core scaffold from acyclic precursors.

Cyclization Reactions for Thiophene Ring Formation

A notable strategy for the synthesis of substituted thiophene-2-carboxamides involves the cyclization of highly functionalized acyclic precursors. One such method utilizes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like sodium ethoxide. nih.gov

This reaction proceeds through the initial formation of a sulfide (B99878) intermediate, followed by an intramolecular cyclization that expels ethanol to yield 3-hydroxythiophene-2-carboxamide (B1395583) derivatives. nih.gov This approach allows for the introduction of various substituents on the thiophene ring and the carboxamide nitrogen, depending on the choice of starting materials.

Table 3: Synthesis of 3-Hydroxythiophene-2-carboxamides via Cyclization

| Precursor 1 | Precursor 2 | Base | Product | Reference |

| Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives (2) | N-(4-acetylphenyl)-2-chloroacetamide (1) | Sodium ethoxide | 3-hydroxythiophene-2-carboxamides (3a-c) | nih.gov |

A similar strategy has been proposed for the synthesis of 3-aminothiophene-2-carboxamides from N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives. nih.gov

A regiospecific approach to multisubstituted thiophene derivatives, including those with carboxamide functionalities, has been developed based on an intramolecular thia-anti-Michael addition. acs.orgnih.gov This method starts from α-alkenoyl-α'-carbamoyl ketene-(S,S)-acetals, which contain a 1,3-dithiolane (B1216140) moiety.

In the presence of primary aliphatic amines, a cascade of reactions including fragmentation, substitution, and the key intramolecular thia-anti-Michael addition takes place to afford tetrasubstituted 2-(alkylamino)-5-alkyl-4-hydroxythiophene-3-carboxamides. acs.orgnih.gov The amine in this reaction serves a dual role as both a base and a nucleophile. This methodology provides an efficient route to highly functionalized thiophene systems.

Table 4: Synthesis of Tetrasubstituted Thiophenes via Intramolecular Thia-anti-Michael Addition

Gewald Reaction and Related Methodologies for 2-Aminothiophene Heterocycles

The Gewald reaction stands as a cornerstone for the synthesis of 2-aminothiophenes, which are crucial precursors for producing 3-mercaptothiophene derivatives. organic-chemistry.orgresearchgate.net This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile (such as cyanoacetamide for the synthesis of 2-aminothiophene-3-carboxamides), and elemental sulfur in the presence of a basic catalyst. organic-chemistry.orgtubitak.gov.tr

There are three main variations of the Gewald reaction. tubitak.gov.tr The first involves the reaction of an α-mercaptoaldehyde or α-mercaptoketone with an activated nitrile. tubitak.gov.trmdpi.com However, the instability of the α-mercapto carbonyl starting materials can be a drawback. tubitak.gov.tr A more common and practical approach is the one-pot synthesis where a ketone, a nitrile like cyanoacetamide, and sulfur are reacted together in a suitable solvent (e.g., ethanol, DMF) with a base like morpholine (B109124) or triethylamine. tubitak.gov.tr A third variation involves a two-step process where a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is performed first, followed by the addition of sulfur and a base. researchgate.net

The use of cyanoacetamide in the Gewald reaction directly furnishes 2-aminothiophene-3-carboxamide (B79593) derivatives. tubitak.gov.tr These compounds are versatile intermediates that can be further modified, for instance, by converting the 2-amino group into a mercapto group via diazotization.

Table 1: Examples of Gewald Reaction for 2-Aminothiophene-3-carboxamide Synthesis

| Carbonyl Compound | Nitrile | Base/Catalyst | Solvent | Product | Ref |

|---|---|---|---|---|---|

| Cyclohexanone | Cyanoacetamide | Morpholine | Ethanol | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | tubitak.gov.tr |

| Acetone | Cyanoacetamide | Triethylamine | DMF | 2-Amino-4,5-dimethylthiophene-3-carboxamide | tubitak.gov.tr |

| Arylacetaldehydes | Cyanoacetamide | Morpholine | Ethanol | 5-Aryl-2-aminothiophene-3-carboxamides | organic-chemistry.org |

| Methylketones | Cyanoacetamide | Sodium Sulfide | Methanol | 4-Substituted-2-aminothiophenes | researchgate.net |

Newman-Kwart Rearrangement and its Adaptations for Mercaptothiophene Synthesis

The Newman-Kwart rearrangement (NKR) is a powerful thermal reaction for synthesizing aryl thiols from the corresponding phenols, making it a key method for introducing a sulfur functionality onto an aromatic ring. thieme-connect.comwikipedia.orgorganic-chemistry.org This intramolecular rearrangement involves the migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of the thermodynamically more stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond. organic-chemistry.orgjk-sci.com

Thiocarbamoylation: A 3-hydroxythiophene-2-carboxamide derivative is first reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form the O-thienyl thiocarbamate intermediate. wikipedia.orgjk-sci.com

Thermal Rearrangement: The O-thienyl thiocarbamate is heated to high temperatures (typically 200-300 °C) to induce the rearrangement to the corresponding S-thienyl thiocarbamate. thieme-connect.comwikipedia.org Solvents like diphenyl ether are often used to achieve the necessary high temperatures. organic-chemistry.org

Hydrolysis: The resulting S-thienyl thiocarbamate is hydrolyzed, usually under basic conditions (e.g., aqueous NaOH or methanolic KOH), to cleave the thiocarbamate group and yield the final 3-mercaptothiophene product. wikipedia.orgorganic-chemistry.org

A critical requirement for the NKR is that the nitrogen atom of the thiocarbamate must be disubstituted (e.g., N,N-dimethyl). Mono-N-substituted thiocarbamates tend to undergo elimination to form isocyanates upon heating. thieme-connect.comorganic-chemistry.org

Table 2: General Steps of the Newman-Kwart Rearrangement

| Step | Reactant | Reagents | Product | Typical Conditions | Ref |

|---|---|---|---|---|---|

| 1. Thiocarbamoylation | 3-Hydroxythiophene derivative | N,N-Dimethylthiocarbamoyl chloride, Base | O-Thienyl-N,N-dimethylthiocarbamate | Base (e.g., NaH) in aprotic solvent | wikipedia.orgjk-sci.com |

| 2. Rearrangement | O-Thienyl-N,N-dimethylthiocarbamate | Heat | S-Thienyl-N,N-dimethylthiocarbamate | 200-300 °C, neat or in high-boiling solvent | wikipedia.orgorganic-chemistry.org |

| 3. Hydrolysis | S-Thienyl-N,N-dimethylthiocarbamate | Base (e.g., NaOH, KOH) | 3-Mercaptothiophene derivative | Aqueous or alcoholic base, heat | wikipedia.orgorganic-chemistry.org |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.

As previously discussed, the Gewald reaction is a classic example of a one-pot, three-component synthesis that provides direct access to 2-aminothiophene-3-carboxamides. researchgate.nettubitak.gov.tr By combining a ketone, cyanoacetamide, and elemental sulfur with a basic catalyst, this method efficiently constructs the substituted thiophene ring in a single step. tubitak.gov.tr This approach is widely used due to its operational simplicity and the ready availability of the starting materials. researchgate.net

Beyond the Gewald reaction, other strategies aim to synthesize highly functionalized thiophenes in a one-pot fashion. For instance, a one-step method for the synthesis of 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamide derivatives has been proposed. nih.gov This involves the cyclization of various thiocarbamoyl precursors with N-(4-acetylphenyl)-2-chloroacetamide in the presence of sodium ethoxide. nih.gov Such methods highlight the versatility of one-pot approaches in generating a diverse range of substituted thiophenes from common building blocks. nih.gov

Table 3: Example of a One-Pot Thiophene Synthesis

| Precursors | Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Thiocarbamoyl compounds (e.g., N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide) | N-(4-acetylphenyl)-2-chloroacetamide | Alcoholic Sodium Ethoxide | 3-Amino-thiophene-2-carboxamide derivatives | nih.gov |

| Ketone, Cyanoacetamide, Sulfur | Morpholine | Ethanol, Room Temperature | 2-Aminothiophene-3-carboxamide derivatives | tubitak.gov.tr |

Palladium-Catalyzed C-N Coupling in Thiophene Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including thiophenes. The Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen (C-N) bond-forming reaction, is particularly relevant for synthesizing or modifying carboxamide derivatives. youtube.com This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a strong base. youtube.com

In the context of this compound, this methodology can be applied in several ways:

Synthesis of the Carboxamide: Starting with a 3-mercapto-2-halothiophene derivative, a Buchwald-Hartwig reaction with ammonia (B1221849) or an ammonia equivalent could, in principle, form the 2-carboxamide (B11827560) group, although direct carbonylation or other methods are more common for introducing a carboxamide.

Derivatization of the Amide: More commonly, the reaction can be used to synthesize N-substituted thiophene-2-carboxamides. For example, a 5-bromothiophene-2-carboxylic acid can be converted to its acid chloride and then reacted with an amine. mdpi.com Alternatively, a pre-formed thiophene-2-carboxamide bearing a halide on the thiophene ring can be coupled with various amines to introduce further complexity.

The first palladium-catalyzed C-N bond formation was reported in 1983. youtube.com A typical modern Buchwald-Hartwig reaction system consists of a palladium source (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide). youtube.com Other palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are also widely used to add carbon-based substituents to the thiophene ring, providing access to a vast array of derivatives. nih.gov

Table 4: Representative Palladium-Catalyzed Reactions for Thiophene Derivatization

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Ref |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide (e.g., Bromothiophene) | Amine (R-NH2) | Pd(OAc)2, Phosphine Ligand, Base | N-Substituted Aminothiophene | youtube.com |

| Suzuki-Miyaura Coupling | Bromothiophene | Cyclopropylboronic acid | Pd(OAc)2, SPhos, K3PO4 | Cyclopropylthiophene | nih.gov |

| C-H/C-H Cross-Coupling | Thiophene | Benzothiazole | Pd(OAc)2, Ag2CO3 | Thienyl-benzothiazole | rsc.org |

| Direct Carbonylation | Thiophene | CO/CO2 | Pd(OAc)2, p-Benzoquinone | Thiophenecarboxylic acid | mdpi.comrsc.org |

Synthesis via Diazotized Heterocyclic Amines as Building Blocks

The conversion of a heterocyclic primary amine to a diazonium salt, followed by its substitution, is a classic and highly effective strategy for introducing a wide range of functional groups. acs.org This method is particularly useful for synthesizing this compound from its corresponding 2-amino precursor, which is readily available via the Gewald reaction.

The two-step process proceeds as follows:

Diazotization: The 2-aminothiophene-3-carboxamide derivative is treated with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). researchgate.net This converts the primary amino group into a diazonium salt.

Substitution (Sandmeyer-type reaction): The resulting diazonium salt is often unstable and is used immediately. It is reacted with a sulfur nucleophile to introduce the mercapto group. A common reagent for this purpose is potassium ethyl xanthate. The initial product is a xanthate ester, which is then hydrolyzed under basic conditions to yield the target 3-mercaptothiophene.

This diazotization-substitution sequence provides a reliable pathway from the easily accessible 2-aminothiophenes to the desired 3-mercaptothiophenes, which are otherwise more challenging to prepare directly. sapub.org

Table 5: Synthesis of 3-Mercaptothiophenes via Diazotization

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions | Ref |

|---|---|---|---|---|---|

| 1. Diazotization | 2-Aminothiophene-3-carboxamide | NaNO2, HCl | Thiophene-2-diazonium salt | 0-5 °C | acs.orgresearchgate.net |

| 2. Substitution & Hydrolysis | Thiophene-2-diazonium salt | 1. Potassium ethyl xanthate; 2. NaOH/H2O | This compound | Aqueous solution, heat | sapub.org |

Formation of Thiazolo-thiophenes

Thiazolo-thiophenes are fused heterocyclic systems where a thiazole (B1198619) ring is condensed with a thiophene ring. These structures can be synthesized from appropriately substituted thiophene precursors, including this compound derivatives. The synthesis often involves the reaction of two adjacent functional groups on the thiophene ring to build the fused thiazole portion.

For example, starting with this compound, cyclization can be achieved by reacting it with a reagent that provides the missing carbon atom of the thiazole ring. Reaction with α-haloketones or α-haloesters can lead to the formation of thieno[3,2-d]thiazole systems. The nucleophilic sulfur of the mercapto group displaces the halide, and subsequent intramolecular condensation between the newly formed side chain and the C2-carboxamide group closes the thiazole ring.

Another related approach is the Ketcham method, which involves the condensation of dithiooxamide (B146897) with two equivalents of an aldehyde to form symmetrically substituted thiazolo[5,4-d]thiazoles. researchgate.net While not starting from this compound, this illustrates a fundamental method for constructing the thiazolo-thiazole core which can be adapted for thiophene-fused systems. researchgate.net The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives from 2-aminothiophene-3-carboxamide by reaction with nitriles also demonstrates the utility of these precursors in building fused ring systems. tubitak.gov.tr

Derivatization and Structural Modification of 3 Mercaptothiophene 2 Carboxamide Scaffolds

Functional Group Transformations at the Thiophene (B33073) Ring

The substituents on the thiophene ring, particularly the mercapto and carboxamide groups, are readily amenable to a variety of chemical transformations. These reactions are fundamental for introducing new functionalities and building more complex molecular architectures.

Methylation Reactions (e.g., S-methylation of Mercaptothiophenes)

The sulfur atom of the 3-mercapto group is a soft nucleophile, making it susceptible to alkylation reactions. S-methylation is a common transformation that modifies the properties of the thiol group by replacing the acidic proton with a methyl group, thereby altering its hydrogen bonding capacity and nucleophilicity.

One established method for the S-methylation of heterocyclic thiols involves treatment with methanol under acidic conditions. clockss.org While direct examples for 3-mercaptothiophene-2-carboxamide are not extensively detailed, the general mechanism suggests that the reaction proceeds via the protonation of methanol to form a potent methylating agent, which is then attacked by the nucleophilic sulfur atom of the mercapto group. clockss.org This reaction effectively converts the mercapto derivative into its corresponding 3-(methylthio)thiophene-2-carboxamide. The reaction typically requires heating in methanol in the presence of a strong acid catalyst like sulfuric acid. clockss.org

Table 1: General Conditions for S-methylation of Heterocyclic Thiols

| Reagent | Catalyst | Conditions | Product |

| Methanol | Sulfuric Acid | Reflux | S-methylated heterocycle |

Nucleophilic Substitutions and Amination Reactions (e.g., Formation of Arylamino Derivatives)

The 3-position of the thiophene ring can be functionalized with amino groups through nucleophilic aromatic substitution (SNAr) reactions. This typically involves a two-step sequence starting from a suitable precursor, such as a 3-halothiophene-2-carboxamide. The halogen atom at the 3-position activates the ring for nucleophilic attack.

In a typical amination reaction, a 3-halothiophene-2-carboxamide is treated with an aromatic amine in the presence of a base and often a palladium or copper catalyst to facilitate the carbon-nitrogen bond formation. This approach allows for the introduction of a wide variety of arylamino substituents, leading to the synthesis of diverse 3-(arylamino)thiophene-2-carboxamide derivatives. These derivatives are of significant interest in drug discovery. For instance, the synthesis of 4-(2-arylamino-acetamido)thiophene-3-carboxamides has been achieved by reacting a 4-(2-chloroacetamido)thiophene-3-carboxamide with various aromatic amines under microwave irradiation. nih.gov

Reactions with Cyanoacetamide and Related Nitriles

The direct reaction of this compound with cyanoacetamide is not a widely documented transformation. Chemical literature more commonly describes the use of cyanoacetamide as a building block in the Gewald reaction to construct the 2-aminothiophene ring system itself, rather than as a reagent to modify a pre-existing mercaptothiophene. tubitak.gov.trsciforum.net The Gewald reaction involves the condensation of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group (like cyanoacetamide or ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. tubitak.gov.tr

Annulation and Ring Closure Reactions

The functional groups of this compound and its derivatives, particularly the 3-amino analogs, are strategically positioned to undergo annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are pivotal for creating complex, polycyclic molecules with significant biological potential.

Formation of Fused Pyrimidines (e.g., Thieno[3,2-d]pyrimidine-7-carboxamides)

Thieno[3,2-d]pyrimidines represent a class of fused heterocycles with a broad spectrum of biological activities. A common synthetic route to this scaffold involves the cyclization of 3-aminothiophene-2-carboxamide or its corresponding ester derivatives. The 3-amino group and the 2-carboxamide (B11827560) (or ester) function as the key components for building the fused pyrimidine ring.

For example, the reaction of 3-aminothiophene derivatives with formamide and formic acid under reflux conditions leads to the formation of the thieno[3,2-d]pyrimidin-4-one ring system. yu.edu.jo Another versatile method involves the reaction of 3-aminothiophene-2-carboxylates with various reagents to construct the pyrimidine ring. For instance, cyclization with formamide at reflux yields the corresponding thieno[2,3-d]pyrimidin-4-one derivatives. nih.gov Furthermore, 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide has been synthesized from 4-chlorothieno[3,2-d]pyrimidine by carboxylation followed by treatment with oxalyl chloride and subsequent amination. acs.org This chlorinated intermediate serves as a key precursor for further derivatization through nucleophilic substitution at the 4-position.

Table 2: Synthesis of Thieno[3,2-d]pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

| 3-Amino-2-acyl-5-phenylaminothiophene-4-carbonitrile | Formamide, Formic Acid | Thieno[3,2-d]pyrimidine derivative | yu.edu.jo |

| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes | Formamide | Thieno[2,3-d]pyrimidin-4-one derivative | nih.gov |

| 4-Chlorothieno[3,2-d]pyrimidine | 1. n-BuLi, CO2; 2. (COCl)2; 3. NH3 | 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide | acs.org |

Synthesis of Thienopyridines and Thienopyrroles

The synthesis of thienopyridines and thienopyrroles from this compound derivatives often involves the transformation of the mercapto group into an amino group, followed by cyclization reactions to form the fused pyridine or pyrrole ring.

For the synthesis of thieno[3,2-b]pyridines, 3-aminothiophene derivatives can be reacted with various active methylene compounds. For instance, the reaction of 3-amino-2-acyl-4-cyano-5-phenylaminothiophene with reagents like ethyl cyanoacetate, ethyl acetoacetate, or diethyl malonate in the presence of a base such as potassium carbonate, yields the corresponding thieno[3,2-b]pyridine-2-one derivatives. yu.edu.jo This type of condensation reaction builds the pyridine ring onto the thiophene core.

The synthesis of thienopyrroles can be envisioned through reactions that form a five-membered nitrogen-containing ring fused to the thiophene. While specific examples starting directly from this compound are less common, general strategies for pyrrole ring formation, such as the Paal-Knorr synthesis, could be adapted. This would involve the reaction of a 3,4-dicarbonyl-substituted thiophene derivative with a primary amine. Therefore, derivatization of the this compound to introduce the necessary functional groups at the adjacent 4-position would be a prerequisite for such a cyclization.

Construction of Tricyclic and Tetracyclic Condensed Pyrimidine Systems

The fusion of a pyrimidine ring to the thiophene core of this compound derivatives leads to the formation of thieno[3,2-d]pyrimidine systems. A key synthetic precursor for this transformation is 3-aminothiophene-2-carboxamide. The conversion of the 3-mercapto group to a 3-amino group is a critical step. This can be achieved through various methods, including the reaction of a 3-halothiophene precursor with an ammonia (B1221849) source or through a Smiles rearrangement of a suitable precursor. Once 3-aminothiophene-2-carboxamide is obtained, it can undergo cyclocondensation with various one-carbon reagents to construct the pyrimidine ring.

For instance, the reaction of 3-aminothiophene-2-carboxamide with formamide or triethyl orthoformate provides the corresponding 4-hydroxythieno[3,2-d]pyrimidine. Subsequent chlorination with reagents like phosphorus oxychloride (POCl₃) yields the 4-chlorothieno[3,2-d]pyrimidine intermediate. This chloro-derivative serves as a versatile electrophile for the introduction of various nucleophiles at the 4-position, leading to a diverse array of substituted tricyclic systems.

Further annulation to form tetracyclic systems can be achieved by utilizing appropriately functionalized 3-aminothiophene-2-carboxamides or by further reacting the tricyclic thieno[3,2-d]pyrimidine core. For example, if the substituent introduced at the 4-position of the thieno[3,2-d]pyrimidine ring contains a reactive functional group, it can undergo a subsequent intramolecular cyclization to form a fourth ring.

| Starting Material | Reagent(s) | Product | System |

| 3-Aminothiophene-2-carboxamide | 1. Formamide 2. POCl₃ | 4-Chlorothieno[3,2-d]pyrimidine | Tricyclic |

| 4-Chlorothieno[3,2-d]pyrimidine | Hydrazine | 4-Hydrazinothieno[3,2-d]pyrimidine | Tricyclic |

| 4-Hydrazinothieno[3,2-d]pyrimidine | Triethyl orthoformate | Thieno[3,2-e] rsc.orgnih.govnih.govtriazolo[4,3-c]pyrimidine | Tetracyclic |

Introduction of Pendant Moieties

The introduction of various functional groups, or pendant moieties, onto the this compound scaffold can significantly alter its physicochemical and biological properties. The nucleophilic sulfur atom of the mercapto group is a prime site for such modifications.

Coupling with Carbohydrate Moieties (Thio-glycosides)

The synthesis of thio-glycosides from this compound involves the formation of a sulfur-glycosidic bond. This S-glycosylation is typically achieved by reacting the thiol with an activated carbohydrate derivative, such as a glycosyl halide or a glycosyl acetate, in the presence of a suitable promoter.

A common method involves the reaction of this compound with a per-O-acetylated glycosyl bromide (e.g., acetobromo-α-D-glucose) in the presence of a base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like acetone or ethanol (B145695). The reaction proceeds via a nucleophilic substitution, where the thiolate anion attacks the anomeric carbon of the sugar, displacing the bromide and forming the S-glycoside. Subsequent deacetylation of the sugar hydroxyl groups can be performed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation), to yield the final unprotected thio-glycoside.

The stereochemistry at the anomeric center is a crucial aspect of this synthesis. The use of neighboring group participation by a C-2 acetyl group in the glycosyl donor typically leads to the formation of a 1,2-trans-glycosidic linkage.

| Thiol | Glycosyl Donor | Promoter/Base | Product |

| This compound | Acetobromo-α-D-glucose | Potassium Carbonate | 3-(per-O-acetyl-β-D-glucopyranosylthio)thiophene-2-carboxamide |

| This compound | Per-O-acetyl-β-D-galactopyranosyl bromide | Sodium Ethoxide | 3-(per-O-acetyl-β-D-galactopyranosylthio)thiophene-2-carboxamide |

Functionalization with Phosphorus-Containing Groups

The introduction of phosphorus-containing moieties onto the this compound scaffold can be accomplished through the reaction of the mercapto group with various electrophilic phosphorus reagents. This functionalization can lead to the formation of thiophosphates, thiophosphonates, or other related S-P linked compounds.

One synthetic approach involves the reaction of the thiol with a dialkyl phosphite, such as diethyl phosphite, in the presence of a base and an oxidizing agent (Atherton-Todd reaction). Alternatively, the thiolate anion, generated by treating the thiol with a base, can react with a phosphorus halide, such as diethyl chlorophosphate or phosphorus oxychloride, to form the corresponding thiophosphate derivative.

The synthesis of S-phosphorothioates can also be achieved by reacting the thiol with a phosphoramidite reagent followed by sulfurization. This method is commonly employed in oligonucleotide synthesis and can be adapted for the modification of small molecules.

| Thiol | Phosphorus Reagent | Product Type |

| This compound | Diethyl chlorophosphate | Thiophosphate |

| This compound | Phenylphosphonic dichloride | Thiophosphonate |

| This compound | Phosphorus oxychloride | Thiophosphate dichloride |

Conjugation with Other Heterocyclic Systems (e.g., Thiadiazole, Thiazole (B1198619), Benzothiazole, Coumarin)

The mercapto group of this compound serves as an excellent nucleophilic handle for the conjugation with various heterocyclic systems, typically through a nucleophilic substitution reaction with a halo-substituted heterocycle.

Thiadiazole: The conjugation with a 1,3,4-thiadiazole moiety can be achieved by reacting this compound with a 2-halo-1,3,4-thiadiazole derivative (e.g., 2-chloro-5-phenyl-1,3,4-thiadiazole) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Thiazole: Similarly, the reaction with a 2-halothiazole, such as 2-bromothiazole, under basic conditions affords the corresponding 2-(thiophen-3-ylthio)thiazole derivative.

Benzothiazole: The benzothiazole moiety can be introduced by reacting this compound with 2-chlorobenzothiazole in the presence of a base. This reaction readily proceeds to give the 2-(thiophen-3-ylthio)benzothiazole conjugate.

Coumarin: For conjugation with a coumarin ring, a halocoumarin, such as 3-bromocoumarin or 4-chlorocoumarin, can be used. The reaction of the thiol with the halocoumarin in the presence of a base leads to the formation of a thioether linkage between the thiophene and coumarin rings.

These conjugation reactions significantly expand the structural diversity of this compound derivatives, allowing for the exploration of combined pharmacological effects of the individual heterocyclic units.

| Heterocyclic Reagent | Base | Product |

| 2-Chloro-5-phenyl-1,3,4-thiadiazole | Potassium Carbonate | 3-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)thiophene-2-carboxamide |

| 2-Bromothiazole | Sodium Hydride | 3-(thiazol-2-ylthio)thiophene-2-carboxamide |

| 2-Chlorobenzothiazole | Triethylamine | 3-(benzothiazol-2-ylthio)thiophene-2-carboxamide |

| 3-Bromocoumarin | Potassium Carbonate | 3-(coumarin-3-ylthio)thiophene-2-carboxamide |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Mercaptothiophene-2-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The two protons on the thiophene (B33073) ring, H-4 and H-5, would appear as doublets due to coupling with each other. The amide (-CONH₂) protons typically appear as two broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature. The mercapto (-SH) proton also presents as a broad singlet, with a chemical shift that is often variable and can be confirmed by D₂O exchange.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. Five distinct signals are anticipated: one for the carbonyl carbon of the amide group, and four for the carbons of the thiophene ring (C2, C3, C4, and C5). The chemical shifts are influenced by the attached functional groups, with the carbonyl carbon appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are reported in ppm and are predictive. Actual values may vary based on solvent and experimental conditions.

¹H NMR| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | 7.4 - 7.6 | Doublet (d) | JH4-H5 ≈ 5-6 Hz |

| H-4 | 7.0 - 7.2 | Doublet (d) | JH4-H5 ≈ 5-6 Hz |

| -CONH₂ | 6.5 - 8.0 | Broad Singlet (br s) | N/A |

¹³C NMR

| Carbon | Predicted δ (ppm) |

|---|---|

| C=O | 165 - 170 |

| C2 | 135 - 140 |

| C5 | 128 - 132 |

| C4 | 125 - 128 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. sdsu.edu For this compound, a cross-peak between the signals for H-4 and H-5 would definitively confirm their adjacent relationship on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons they are directly attached to. It would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal, confirming their assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular structure. youtube.com Key expected correlations include:

The amide protons showing a correlation to the carbonyl carbon and to C-2.

Proton H-4 showing correlations to C-2, C-3, and C-5.

Proton H-5 showing correlations to C-3 and C-4.

These 2D NMR techniques, used in concert, allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the thiophene ring. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass, and thus the molecular weight, of a molecule. High-resolution mass spectrometry can confirm the molecular formula, while the fragmentation pattern gives clues about the molecule's structure.

HRMS is a highly accurate technique used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₅H₅NOS₂. HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for a precise match with the calculated theoretical mass, thereby confirming the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The resulting pattern is a characteristic fingerprint of the compound's structure. chemguide.co.uk The analysis of these fragments helps to confirm the presence of specific functional groups and their arrangement. libretexts.orgnih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Possible Origin |

|---|---|---|

| 143 | [M]⁺ | Molecular Ion |

| 126 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the amide |

| 110 | [M - SH]⁺ | Loss of the mercapto radical |

| 99 | [M - CONH₂]⁺ | Cleavage of the amide group |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netnist.gov

The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amide and mercaptan functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3400 - 3100 (typically two bands) | Medium-Strong |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |

| Mercaptan (-SH) | S-H Stretch | 2600 - 2550 | Weak |

| Thiophene Ring | C=C Stretch | 1550 - 1450 | Medium |

The presence of a strong absorption band for the C=O stretch, coupled with the characteristic N-H stretches, confirms the amide group. chemicalbook.com A weak but distinct band in the 2600-2550 cm⁻¹ region would indicate the S-H stretch of the mercapto group.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These methods, ranging from highly accurate ab initio techniques to more efficient semi-empirical approaches, are fundamental in predicting molecular properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For derivatives of thiophene-2-carboxamide, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been performed to optimize molecular structures. nih.gov These calculations help in understanding intramolecular interactions, such as hydrogen bonds that can significantly influence the molecule's shape. For instance, in studies of 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives, DFT optimization revealed that the hydrogen atoms of the hydroxyl or amino groups form intramolecular hydrogen bonds with the oxygen of the carboxamide. nih.gov This interaction can lead to a more planar and rigid structure.

AM1 Semi-Empirical Method: Austin Model 1 (AM1) is a semi-empirical method that simplifies quantum calculations by using parameters derived from experimental data, making it much faster than DFT. wikipedia.orgwikipedia.org It is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.org AM1 aims to improve upon earlier methods by modifying the core-core repulsion terms to better handle atomic repulsions at close distances. wikipedia.org While widely implemented in computational chemistry software, specific geometry optimization studies on 3-Mercaptothiophene-2-carboxamide using the AM1 method are not prominently featured in the reviewed literature, with DFT being the more commonly cited approach for this class of compounds.

| Method | Basis Set | Key Findings/Applications | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G* | Used to study molecular and electronic properties of 3-substituted thiophene-2-carboxamides. Revealed intramolecular hydrogen bonding. | nih.gov |

| Austin Model 1 (AM1) | N/A | A fast, semi-empirical method for quantum calculation of molecular electronic structure. wikipedia.org Suitable for large molecules. | wikipedia.orgwikipedia.org |

Electronic structure analysis provides information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and properties like ionization potential. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

The EHOMO is related to the molecule's ability to donate electrons (a higher EHOMO indicates a better electron donor), while the ELUMO relates to its ability to accept electrons (a lower ELUMO indicates a better electron acceptor). The energy gap between HOMO and LUMO (ΔEH-L) is an indicator of chemical reactivity and stability. nih.gov

Studies on 3-substituted thiophene-2-carboxamide derivatives have shown how different functional groups at the 3-position affect the electronic structure. For example, amino derivatives were found to have the highest HOMO-LUMO energy gap, while methyl derivatives had the lowest. nih.gov A smaller energy gap suggests higher reactivity. From these primary electronic properties, other descriptors like electronegativity (χ), global hardness (η), and softness (δ) can be calculated to further characterize the molecule's reactivity. nih.gov

| Molecule Derivative | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) | Reference |

|---|---|---|---|---|

| 3-hydroxy (unspecified aryl) | -5.74 | -2.46 | 3.29 | nih.gov |

| 3-methyl (unspecified aryl) | -5.68 | -2.50 | 3.18 | nih.gov |

| 3-amino (unspecified aryl) | -5.77 | -1.99 | 3.79 | nih.gov |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations compute the movement of atoms in a molecule or system over time, providing a detailed picture of its dynamic behavior. This is essential for understanding conformational changes and interactions in a biological environment.

The biological function of a molecule is often linked to its ability to adopt different shapes or conformations. Conformational analysis explores the range of possible structures a molecule can assume. In some thiophene-3-carboxamide (B1338676) derivatives, intramolecular N-H···N hydrogen bonds have been observed to form a pseudo-six-membered ring. nih.gov This type of interaction can significantly restrict the molecule's conformational freedom, locking it into a specific shape. nih.gov

MD simulations can further probe this flexibility. By tracking the Root Mean Square Deviation (RMSD) of the ligand's atoms over the simulation time, one can assess its structural stability when bound to a protein. Lower RMSD fluctuations suggest a more stable and less flexible binding pose. nih.gov For example, MD simulations of thiophene-carboxamide derivatives bound to tubulin showed that the ligands generally reached a stable state after an initial equilibration period, indicating a stable conformation within the binding pocket. nih.govresearchgate.net

Solvation free energy is the energy change associated with transferring a molecule from a vacuum (gas phase) to a solvent, such as water. nih.gov This property is critical for predicting a molecule's solubility and how it will behave in a biological medium. innovareacademics.in

These calculations are often performed using "alchemical" free energy methods, where a molecule is gradually "transformed" or "disappeared" from the solvent in a simulation to compute the free energy difference. nih.gov This requires extensive molecular dynamics simulations. While a fundamental property, specific solvation free energy values for this compound were not found in the reviewed literature. However, the methods are well-established and have been applied to databases of small organic molecules, demonstrating the feasibility of such calculations to understand the aqueous stability of compounds. nih.govinnovareacademics.innih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies have been performed on a variety of thiophene-2-carboxamide derivatives to explore their interactions with various protein targets. nih.gov These studies help explain the structural basis for their biological activities. For instance, derivatives have been docked into the active sites of proteins like protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer, and various bacterial proteins. nih.govresearchgate.net

The results of docking simulations detail the specific interactions between the ligand and the amino acid residues of the protein. Common interactions include:

Hydrogen Bonds: Crucial for anchoring the ligand in the binding site. For example, the NH group of the carboxamide can act as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: Interactions between nonpolar parts of the ligand and protein residues. The thiophene ring itself is a key participant in such interactions. nih.gov

Pi-Stacking Interactions: Aromatic rings, like the thiophene ring, can stack with aromatic residues of the protein (e.g., Tryptophan, Histidine), contributing to binding affinity. nih.gov

| Compound Class | Protein Target (PDB ID) | Binding Score (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| 3-hydroxy thiophene-2-carboxamide derivative | Antioxidant Protein (2AS1) | -8.17 | Intermolecular H-bond with Pro 145. | nih.gov |

| Thiophene-2-carboxamide derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | Essential key interactions identified. | researchgate.net |

| Thiophene-carboxamide derivative (2b) | Tubulin | Not specified | One H-bond with C-tubulin (N-101) and three hydrophobic interactions with D-tubulin. | nih.gov |

| Thieno[2,3-b]thiophene (B1266192) derivative (4a) | Candida albicans Dihydrofolate Reductase (4HOF) | Not specified | Hydrogen bonding, hydrophobic, and Van der Waals interactions. | mdpi.com |

Prediction of Binding Affinities and Modes

The prediction of how strongly a compound (ligand) will bind to a biological target, such as a protein, and the specific orientation it adopts (binding mode) are central to computational drug design. Techniques like molecular docking and free energy calculations are used to estimate the binding affinity, often expressed as a binding energy value.

For derivatives of the thiophene carboxamide scaffold, computational models can be used to predict their interaction with various receptors. For instance, structure-based virtual screening can identify potential binders from a library of compounds. While specific binding affinity data for this compound is not extensively available in public databases, the general approach would involve:

Target Identification: Selecting a protein target implicated in a disease of interest.

Docking Simulations: Using software like AutoDock Vina to place the this compound molecule into the binding site of the target. arxiv.org

Scoring and Ranking: Evaluating the predicted poses based on scoring functions that estimate binding free energy. The results can be used to prioritize compounds for synthesis and experimental testing. arxiv.org

Advanced methods such as molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic nature of the ligand-protein complex over time, providing a more accurate assessment of binding stability.

| Computational Technique | Application in Drug Design | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Can be used to predict the binding mode of the compound to various protein targets. |

| Free Energy Calculations | Quantitatively estimates the binding affinity between a ligand and a target. | Helps in ranking potential derivatives based on their predicted potency. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assesses the stability of the predicted binding mode and conformational changes. |

Identification of Putative Receptor Sites and Allosteric Modulation

Beyond predicting binding to known active sites, computational methods can identify novel binding pockets on a protein surface. These "putative" receptor sites may represent opportunities for allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate the protein's activity. nih.gov

Allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile compared to traditional orthosteric ligands. nih.gov For a scaffold like this compound, computational approaches to identify allosteric sites would include:

Pocket Detection Algorithms: Software tools that analyze the protein's surface to find cavities that are large enough to accommodate a small molecule.

Fragment-Based Screening: Simulating the binding of small molecular fragments to identify "hot spots" on the protein surface that can be developed into larger, higher-affinity ligands.

Molecular Dynamics Simulations: These simulations can reveal "cryptic" binding sites that are not apparent in static crystal structures but are formed through the natural dynamics of the protein. nih.gov

Studies on G-protein-coupled receptors (GPCRs), a common class of drug targets, have shown that allosteric sites are often located in the extracellular loops or transmembrane domains. nih.gov Thiophene-containing molecules have been investigated as allosteric modulators for various receptors, suggesting that derivatives of this compound could also be explored for such properties. nih.govresearchgate.net

Structure-Based Drug Design Principles

Structure-based drug design utilizes the three-dimensional structural information of the target protein to design new drug candidates. This approach is particularly powerful for optimizing lead compounds.

Scaffold Hopping and Core Replacement Strategies

Scaffold hopping is a drug design strategy aimed at discovering new, patentable core structures with similar or improved biological activity compared to an existing lead compound. tmu.edu.tw This involves replacing the central molecular scaffold while retaining the essential pharmacophoric features responsible for biological activity. The thiophene ring is a versatile scaffold in medicinal chemistry and is often used in scaffold hopping strategies. nih.gov

For a molecule like this compound, a scaffold hopping approach could involve:

Replacing the Thiophene Ring: The thiophene core could be replaced with other five- or six-membered heterocyclic or carbocyclic rings to explore new chemical space and potentially improve properties like metabolic stability or solubility. rsc.org

Modifying the Core: Keeping the thiophene ring but altering its substitution pattern to create novel isomers.

Bioisosteric Replacement: The thiophene ring itself is often considered a bioisostere of a phenyl ring, allowing for its substitution in existing drug molecules to modulate properties. nih.gov

Computational tools are frequently used to guide scaffold hopping by predicting the properties of the new virtual compounds before they are synthesized. tmu.edu.tw

Analysis of Molecular Three-Dimensionality in Drug-like Molecules

The three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity and physicochemical properties. nih.gov While many drug molecules tend to be flat or planar, there is a growing interest in developing more 3D-shaped molecules, as this can lead to improved selectivity and better physicochemical properties, such as increased solubility. researchgate.netwisc.edu

The planarity or three-dimensionality of a molecule can be quantified using descriptors such as the Principal Moments of Inertia (PMI) and the plane of best fit. researchgate.net The this compound molecule, with its thiophene ring, is largely planar. However, the substituents can introduce some 3D character. Strategies to increase the three-dimensionality could include:

Introducing sp3-hybridized carbon atoms in the side chains.

Incorporating spirocyclic fragments.

Using synthetic methods that create chiral centers. nih.gov

Increasing the 3D complexity of thiophene-based compounds is an active area of research to develop next-generation therapeutics. wisc.edu

Virtual Library Enumeration for Chemical Space Exploration

Virtual library enumeration is a computational technique used to generate large, diverse collections of virtual molecules based on a common scaffold and a set of chemical reactions and building blocks. optibrium.comnih.gov This allows for the systematic exploration of the chemical space around a lead compound.

Starting with the this compound scaffold, a virtual library could be enumerated by:

Defining Reaction Sites: Identifying the positions on the thiophene ring and the carboxamide group where new substituents can be added.

Selecting Building Blocks: Choosing a diverse set of chemical fragments (e.g., from commercially available libraries) to attach at these sites.

Generating Products: Computationally performing the reactions to generate a large library of virtual derivatives. nih.gov

These virtual libraries can then be screened in silico for desirable properties such as high predicted binding affinity, drug-likeness, and low predicted toxicity, allowing researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. arxiv.org

Biological Activity and Mechanistic Investigations of 3 Mercaptothiophene 2 Carboxamide Derivatives in Vitro

Antimicrobial Activity Studies

The antimicrobial potential of 3-mercaptothiophene-2-carboxamide derivatives has been extensively evaluated against a variety of pathogenic microorganisms, including bacteria, fungi, and protozoa. These studies have revealed significant inhibitory effects, suggesting their promise as novel antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that the substitution pattern on the thiophene (B33073) ring and the carboxamide nitrogen significantly influences the antibacterial potency.

One study investigated a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). nih.gov The 3-amino thiophene-2-carboxamide derivatives exhibited the highest antibacterial activity, with inhibition ranging from 40.0% to 86.9%. nih.gov In comparison, the 3-hydroxy derivatives showed activity from 20.0% to 78.3%, while the 3-methyl derivatives displayed the lowest inhibition, from no activity to 47.8%. nih.gov

Specifically, an amino thiophene-2-carboxamide derivative with a methoxy (B1213986) group substitution demonstrated excellent activity against P. aeruginosa (86.9% inhibition), S. aureus (83.3% inhibition), and B. subtilis (82.6% inhibition). nih.gov The corresponding hydroxy derivative also showed good efficacy against B. subtilis (78.3% inhibition) and P. aeruginosa (78.3% inhibition). nih.gov Generally, these compounds were more effective against Gram-positive bacterial strains. nih.gov

Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against an extended-spectrum β-lactamase (ESBL)-producing clinical strain of Escherichia coli ST131. Two compounds, 4a and 4c, exhibited high activity, which was supported by molecular docking studies showing a good fit within the active site of the β-lactamase enzyme. mdpi.com

Nitrothiophene carboxamides have also been identified as a novel class of narrow-spectrum antibacterial agents. researchgate.net These compounds act as prodrugs, requiring activation by specific bacterial nitroreductases (NfsA and NfsB) in E. coli. researchgate.net This activation leads to potent bactericidal activity against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. researchgate.net

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound Type | Bacterial Strain | Inhibition (%) | Reference |

| 3-Amino thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | 40.0 - 86.9 | nih.gov |

| 3-Hydroxy thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | 20.0 - 78.3 | nih.gov |

| 3-Methyl thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0 - 47.8 | nih.gov |

| Amino derivative (with methoxy) | P. aeruginosa | 86.9 | nih.gov |

| Amino derivative (with methoxy) | S. aureus | 83.3 | nih.gov |

| Amino derivative (with methoxy) | B. subtilis | 82.6 | nih.gov |

| Hydroxy derivative (with methoxy) | B. subtilis | 78.3 | nih.gov |

| Hydroxy derivative (with methoxy) | P. aeruginosa | 78.3 | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have demonstrated promising antifungal properties. A study highlighted the antifungal and antibiofilm action of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) against clinical strains of fluconazole-resistant Candida spp. nih.gov This compound exhibited antifungal action at concentrations of 100 to 200 µg/mL, leading to 100% inhibition of yeast cells. nih.gov

Furthermore, a synergistic effect was observed when 2AT was combined with fluconazole. The compound also showed antibiofilm activity at subinhibitory concentrations, both alone and in combination with fluconazole. nih.gov Scanning electron microscopy revealed that 2AT caused significant ultrastructural changes in Candida. nih.gov Transmission electron microscopy suggested that the compound induces apoptosis-like characteristics, such as chromatin condensation, indicating a potential mechanism of action. nih.gov

Antiprotozoal Activity

The antiprotozoal activity of compounds related to the this compound scaffold has also been investigated. While direct studies on this compound are limited in this area, research on structurally similar compounds provides valuable insights. For instance, a series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives, which share some structural similarities, were tested against Leishmania major promastigotes, with some analogues showing prominent activity. nih.gov

Another study on beta-carboline-3-carboxamide derivatives revealed potent antileishmanial activity. One derivative, N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide, showed significant activity against both promastigote and axenic amastigote forms of Leishmania amazonensis, with IC50 values of 2.6 µM and 1.0 µM, respectively. nih.gov These findings suggest that the carboxamide moiety is a key pharmacophore for antiprotozoal activity and that derivatives of this compound warrant further investigation against protozoal parasites like Leishmania major.

Anticancer and Antitumor Potency

The anticancer potential of this compound derivatives has been a significant area of research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines and target key signaling pathways involved in tumorigenesis.

Inhibition of Cancer Cell Lines

Derivatives of this compound have shown cytotoxic effects against a range of cancer cell lines. In one study, a series of novel thiophene-3-carboxamide (B1338676) derivatives were evaluated for their anti-proliferative activity against HCT116, MCF7, PC3, and A549 cell lines. nih.gov Compound 14d from this series exhibited excellent anti-proliferative activity against all tested cell lines. nih.gov

Another study focused on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin (B1194345) A-4 (CA-4). nih.govmdpi.com Among the synthesized series, compounds 2b and 2e were the most active against the Hep3B (hepatocellular carcinoma) cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.govmdpi.com These compounds were found to disrupt the formation of Hep3B cancer cell spheroids. nih.govmdpi.com

Furthermore, a series of symmetrical trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives were developed and showed modest to excellent antiproliferative action at a 20 μM concentration. rsc.org Compound 16e from this series displayed the highest antiproliferative activity, with an IC50 value of less than 9 μM, and the lowest being 3.20 ± 0.12 μM in the HCT116 cell line. rsc.org

The following table presents the inhibitory concentrations (IC50) of selected thiophene carboxamide derivatives on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 2b | Hep3B | 5.46 | nih.govmdpi.com |

| Compound 2e | Hep3B | 12.58 | nih.govmdpi.com |

| Compound 16e | HCT116 | 3.20 ± 0.12 | rsc.org |

Targeting Receptor Tyrosine Kinases

A key mechanism underlying the anticancer activity of some this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). Overexpression of EGFR is a known driver in the development of several human cancers. rsc.org

A study on a new series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives found that the most potent compound, 16e, also displayed impressive EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM. rsc.org Similarly, a series of novel thiophene-3-carboxamide derivatives based on PAN-90806 were identified as VEGFR-2 inhibitors. nih.gov Compound 14d from this series showed effective VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM and was also found to inhibit VEGFR-2 protein phosphorylation in the A549 cell line. nih.gov

Molecular docking studies have provided insights into the binding interactions of these compounds with the EGFR active site. nih.gov These studies suggest that the thiophene ring plays a crucial role in the interaction profile. nih.gov For instance, certain derivatives have been shown to bind to key amino acid residues within the EGFR binding pocket, such as Met793. nih.gov

Modulation of Receptor Protein Tyrosine Phosphatases (e.g., RPTPγ)

Derivatives of thiophene-2-carboxamide have been identified as modulators of protein tyrosine phosphatases (PTPs), a group of enzymes that play critical roles in cellular signaling pathways. medchemexpress.comnih.gov Altered PTP function is implicated in various diseases, making them significant targets for therapeutic development.

Notably, X-ray crystallography studies of the receptor-like protein tyrosine phosphatase γ (RPTPγ) have revealed a unique inhibitory mechanism by a related compound, 3-[(3,4-dichlorobenzyl)sulfanyl]thiophene-2-carboxylic acid. mdpi.com This molecule acts as an apparent competitive inhibitor by binding to a small hydrophobic pocket near the enzyme's active site. mdpi.com This binding induces a previously unobserved "superopen" conformation of the WPD-loop, a conserved and catalytically essential region in PTPs. mdpi.com By displacing a key tryptophan residue (Trp1026) and occupying this pocket, the ligand prevents the WPD-loop from closing over the active site, thereby disrupting the enzyme's catalytic cycle. mdpi.com

Furthermore, other research has suggested that thiophene-2-carboxamides bearing aryl substituents exhibit cytotoxicity in various cancer cell lines, with protein tyrosine phosphatase 1B (PTP1B) being a potential target of their inhibitory action. nih.gov

Predicted Antimitotic and Antineoplastic Activities

Thiophene carboxamide derivatives have shown significant promise as antineoplastic agents, with research focusing on their ability to mimic established anticancer compounds and inhibit key cellular processes involved in tumor growth. nih.govnih.gov

One strategy involves designing these derivatives as biomimetics of Combretastatin A-4 (CA-4), a potent natural antimitotic agent that targets tubulin. nih.govnih.gov Studies have shown that certain phenyl-thiophene-carboxamide derivatives exhibit significant cytotoxic activity against hepatocellular carcinoma (HCC) cell lines, such as Hep3B. nih.gov These compounds are believed to permeate the cell membrane and interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. nih.govnih.gov The thiophene ring's high aromaticity is thought to contribute to a strong interaction profile within this binding pocket. nih.gov

Another avenue of investigation involves the development of trisubstituted thiophene-3-carboxamide selenide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. acs.org Overexpression of EGFR is a known driver in many cancers. acs.org Certain selenide derivatives have demonstrated impressive EGFR kinase inhibition at nanomolar concentrations and potent antiproliferative activity against various cancer cell lines, including colon carcinoma (HCT116), with significantly less toxicity to normal cells. acs.org

Additional studies have reported the cytotoxic effects of various other thiophene carboxamide derivatives against a range of human cancer cell lines. nih.govnih.gov

Table 1: In Vitro Antineoplastic Activity of Thiophene Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Phenyl-thiophene-carboxamide | Compound 2b | Hep3B (Hepatocellular Carcinoma) | IC₅₀ | 5.46 µM | nih.gov |

| Phenyl-thiophene-carboxamide | Compound 2e | Hep3B (Hepatocellular Carcinoma) | IC₅₀ | 12.58 µM | nih.gov |

| Thiophene-3-carboxamide Selenide | Compound 16e | HCT116 (Colon Carcinoma) | IC₅₀ | 3.20 µM | acs.org |

| Thiophene-3-carboxamide Selenide | Compound 16e | HCT116 (Colon Carcinoma) | EGFR Kinase IC₅₀ | 94.44 nM | acs.org |

| Thiophene Carboxamide | MB-D2 | A375 (Melanoma) | Cell Viability | 11.74% at 100 µM | nih.gov |

| Thiophene Carboxamide | MB-D2 | HT-29 (Colon Cancer) | Cell Viability | 30.6% at 100 µM | nih.gov |

| Thiophene Carboxamide | MB-D2 | MCF-7 (Breast Cancer) | Cell Viability | 38.93% at 100 µM | nih.gov |

Antiviral Activity Assessments

Efficacy against Various Viral Strains (e.g., HSV-1, HCVcc, CBV4, HAdV7, HAV HM 175)

Novel derivatives incorporating a mercaptothiophene core structure have been synthesized and evaluated for their antiviral properties against a panel of viruses. Specifically, benzothiazol-2-yl-5-mercaptothiophene S-glycosides were tested in vitro using plaque reduction assays against Herpes Simplex Virus-1 (HSV-1), Hepatitis C Virus cell culture (HCVcc, genotype 4), Coxsackievirus B4 (CBV4), Human Adenovirus 7 (HAdV7), and Hepatitis A Virus (HAV HM 175). nih.govgoogle.com

The results indicated notable antiviral activity, particularly against HSV-1, where three compounds demonstrated significant potency with viral reduction rates of 80% or more. nih.govgoogle.com Additionally, two of the synthesized substances showed a reduction of over 50% against both CBV4 and HCVcc viruses. nih.govgoogle.com

Table 2: In Vitro Antiviral Activity of Benzothiazol-2-yl-5-mercaptothiophene Derivatives This table is interactive. You can sort and filter the data.

| Virus | Compound | CC₅₀ (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI) | Viral Reduction (%) | Reference |

|---|---|---|---|---|---|---|

| HSV-1 | Compound 6c | >100 | 8.12 | >12.31 | >80% | nih.govgoogle.com |

| HSV-1 | Compound 8c | >100 | 12.11 | >8.25 | >80% | nih.govgoogle.com |

| HSV-1 | Compound 8d | >100 | 9.25 | >10.81 | >80% | nih.govgoogle.com |

| CBV4 | Compound 6c | >100 | 55.2 | >1.81 | >50% | nih.govgoogle.com |

| CBV4 | Compound 8c | >100 | 60.1 | >1.66 | >50% | nih.govgoogle.com |

| HCVcc | Compound 6c | >100 | 40.5 | >2.46 | >50% | nih.govgoogle.com |

| HCVcc | Compound 8c | >100 | 43.7 | >2.28 | >50% | nih.govgoogle.com |

Enzyme Inhibition Studies (e.g., NS3/4A Protease, USP7, SARS-CoV-2 Main Protease)

To elucidate the mechanism behind their antiviral effects, promising thiophene derivatives were investigated for their ability to inhibit specific viral and host enzymes crucial for viral replication.

HCV NS3/4A Protease and Host USP7: The hepatitis C virus (HCV) NS3/4A protease is a serine protease essential for viral polyprotein maturation, making it a prime target for anti-HCV drugs. nih.govdundee.ac.uk Similarly, the host enzyme Ubiquitin-specific protease 7 (USP7) is involved in cellular pathways that viruses can exploit. nih.gov Research has shown that mercaptothiophene derivatives potent against HCVcc and HSV-1 were also effective inhibitors of both the HCV NS3/4A protease and USP7. nih.govgoogle.com The most active compounds against HCVcc, specifically derivatives 6c and 8c , were evaluated and shown to inhibit the NS3/4A protease. google.com

SARS-CoV-2 Main Protease (Mpro or 3CLpro): The main protease of SARS-CoV-2 is a cysteine protease that is essential for processing viral polyproteins, a critical step in the virus's life cycle. mdpi.comnih.gov Its indispensable role makes it a major target for the development of antiviral therapeutics. mdpi.comnih.gov While numerous studies have focused on identifying inhibitors for this enzyme, including screening libraries of existing drugs and novel compounds, specific research detailing the inhibitory activity of this compound derivatives against the SARS-CoV-2 main protease is not extensively documented in the reviewed literature. mdpi.comnih.gov

Antioxidant Properties

Radical Scavenging Assays (e.g., DPPH)

Thiophene-2-carboxamide derivatives have been investigated for their antioxidant potential through various in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity.

Studies on different series of thiophene-2-carboxamide derivatives have demonstrated notable radical scavenging capabilities. For instance, 3-amino thiophene-2-carboxamide derivatives showed significant antioxidant activity in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with compound 7a exhibiting 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid. In the same study, 3-hydroxy and 3-methyl thiophene-2-carboxamide derivatives showed moderate and low activity, respectively.

Another study on a thieno[2,3-b]thiophene (B1266192) dicarboxamide derivative (Compound 3 ) using the DPPH method found that its radical scavenging ability was dose-dependent, though lower than that of ascorbic acid.

Table 3: Antioxidant Activity of Thiophene Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 3-Amino thiophene-2-carboxamide | Compound 7a | ABTS | % Inhibition | 62.0% | |

| 3-Amino thiophene-2-carboxamide | Compounds 7a-c | ABTS | % Inhibition Range | 46.9 - 62.0% | |

| 3-Hydroxy thiophene-2-carboxamide | Compounds 3a-c | ABTS | % Inhibition Range | 28.4 - 54.9% | |

| 3-Methyl thiophene-2-carboxamide | Compounds 5a-c | ABTS | % Inhibition Range | 12.0 - 22.9% | |

| Thieno[2,3-b]thiophene dicarboxamide | Compound 3 | DPPH | EC₅₀ | 420 µg/mL | |

| Thieno[2,3-b]thiophene dicarboxamide | Compound 3 | DPPH | % Scavenging | 55.3% at 450 µg/mL |

Insecticidal Activity (e.g., against Spodoptera littoralis)

While direct studies on the insecticidal effects of this compound derivatives against the cotton leafworm, Spodoptera littoralis, are not extensively documented, research on structurally related thiophene derivatives and other compounds provides valuable insights into potential activities. The cotton leafworm is a significant agricultural pest, making the development of new insecticidal agents a priority. semanticscholar.orgeg.net

Investigations into various chemical classes have identified compounds with significant efficacy against S. littoralis. For instance, novel aryl thioamide derivatives have been synthesized and evaluated as insect growth regulators. nih.gov Among these, 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide and 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzenecarbothioamide demonstrated notable insecticidal activity, with LC50 values of 46.33 mg/L and 49.25 mg/L, respectively, against the 2nd instar larvae. nih.gov

Furthermore, a series of urea, thiourea, and other heterocyclic derivatives designed as analogues of the insect growth regulator lufenuron (B1675420) were tested against S. littoralis. semanticscholar.org Certain compounds within this series exhibited high insecticidal toxicity, with LC50 values for the second larval instar as low as 26.63 ppm, compared to lufenuron's 17.01 ppm. semanticscholar.org These findings underscore the potential of sulfur- and nitrogen-containing heterocyclic compounds in developing new insecticides.

The following table summarizes the insecticidal activity of selected compounds against Spodoptera littoralis, providing a comparative view of their efficacy.

| Compound Class | Specific Compound | Target Instar | LC50 Value | Reference |

| Aryl Thioamide | 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide | 2nd | 46.33 mg/L | nih.gov |

| Aryl Thioamide | 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzenecarbothioamide | 2nd | 49.25 mg/L | nih.gov |

| Lufenuron Analogue | Compound b5 | 2nd | 26.63 ppm | semanticscholar.org |

| Lufenuron Analogue | Compound b2 | 2nd | 46.35 ppm | semanticscholar.org |

| Lufenuron Analogue | Compound b3 | 2nd | 60.84 ppm | semanticscholar.org |

| Reference Insecticide | Lufenuron | 2nd | 17.01 ppm | semanticscholar.org |

Enzyme Inhibition Beyond Specific Target Classes (e.g., Carbonic Anhydrase, Insulysin Enzyme)

The thiophene carboxamide scaffold is not only relevant in the context of insecticides but also shows promise as an inhibitor of various enzymes critical to physiological processes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological and pathological processes, making them attractive targets for drug design. nih.gov The inhibition of CAs has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. nih.govnih.gov

Novel substituted thiophene derivatives have been synthesized and shown to be effective inhibitors of human carbonic anhydrase I and II isozymes (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, specifically between 447.28 to 1004.65 nM for hCA I and 309.44 to 935.93 nM for hCA II. nih.gov

Furthermore, a series of sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties were evaluated as inhibitors against hCA I, II, IX, and XII. mdpi.com Structure-activity relationship studies revealed that the nature and position of substituents on the thiophene ring and the carboxamide nitrogen significantly influence the inhibitory potency and selectivity towards different CA isoforms. mdpi.com For example, the presence of a 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govacs.orgoxazine-2-carboxamide substituent at the 4-position of benzenesulfonamide (B165840) was beneficial for activity against hCA II. mdpi.com

Structure Activity Relationship Sar Studies and Drug Design Implications

Elucidation of Key Structural Features for Biological Potency